Diethylene glycol bis(2-chloroethyl) ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39639. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

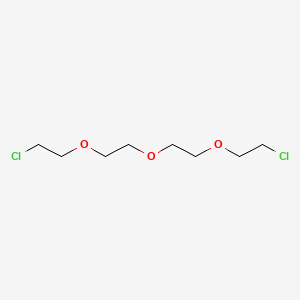

IUPAC Name |

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFRYTWBXNQVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90213248 | |

| Record name | Tetraglycol dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-56-2 | |

| Record name | 1,1′-Oxybis[2-(2-chloroethoxy)ethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraglycol dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraglycol dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraglycol dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-(2-Chloroethoxy)ethyl] ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TO8M44MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Diethylene glycol bis(2-chloroethyl) ether" CAS number 638-56-2

An In-Depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) ether (CAS 638-56-2)

Abstract

This document provides a comprehensive technical overview of this compound, CAS number 638-56-2. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the compound's chemical and physical properties, detailed synthesis protocols, key applications, analytical methodologies, and essential toxicology and safety information. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known by synonyms such as 1,11-Dichloro-3,6,9-trioxaundecane and Tetraethylene glycol dichloride, is a versatile chemical compound with the molecular formula C₈H₁₆Cl₂O₃.[1][2] It is a high-boiling, colorless to pale yellow liquid that serves a dual role as both a solvent and a reactive chemical intermediate.[2][3] Its unique structure, featuring ether linkages for solvency and terminal chlorine atoms for reactivity, makes it valuable in a wide range of industrial and research applications.[4][5] These applications include its use in the formulation of coatings and adhesives, and as a key building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty polymers.[1][6]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 638-56-2 | [1][3][4][7] |

| Molecular Formula | C₈H₁₆Cl₂O₃ | [1][4][5][8] |

| Molecular Weight | 231.11 g/mol | [1][5][8] |

| Appearance | Colorless to yellow to green clear liquid | [1][2][3] |

| Density | 1.18 g/mL at 20 °C | [1][3][9] |

| Boiling Point | 105 °C at 0.2 mbar 139 °C at 3 mm Hg 161 °C | [1][2][3][5] |

| Refractive Index (n20/D) | 1.46 - 1.464 | [1][3][9] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane. | [2][3] |

| IUPAC Name | 1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | [8][10] |

| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane | [1][2][3][7][9] |

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the chlorination of diethylene glycol, typically using thionyl chloride. This process replaces the terminal hydroxyl groups of the glycol with chlorine atoms.

Experimental Protocol: Synthesis from Diethylene Glycol

The following protocol is adapted from established synthesis methodologies for chlorination of glycols.[11]

-

Apparatus Setup: Assemble a 500 mL four-necked flask equipped with a mechanical stirrer, a reflux condenser, a temperature-controlled thermometer, and a constant pressure dropping funnel. Ensure the gas outlet from the condenser is connected to an alkali trap to neutralize the evolved HCl and SO₂ gases.

-

Reagent Charging: Charge the flask with 190 mL (approx. 2.0 mol) of diethylene glycol.

-

Thionyl Chloride Addition: While stirring the diethylene glycol, slowly add 294 mL (4.1 mol) of thionyl chloride via the dropping funnel over a period of 30 minutes. The reaction is exothermic and will generate significant amounts of gas. Maintain control over the addition rate to manage the reaction temperature.

-

Reaction Heating: After the addition is complete, rapidly heat the reaction mixture to 110 °C.

-

Reaction Monitoring: Maintain the temperature at 110 °C for approximately 100-150 minutes, or until the evolution of gas ceases, indicating the completion of the reaction.[11]

-

Purification: After the reaction mixture has cooled, purify the product by vacuum distillation. Collect the fraction that distills at 108-110 °C / 10 mmHg. This fraction is the desired this compound.[11]

Applications in Research and Industry

The bifunctional nature of this molecule underpins its utility across various fields.

-

Solvent and Formulation Agent: Its excellent solvent capabilities make it a component in formulations for coatings, adhesives, sealants, paints, and varnishes, where it improves flow and leveling characteristics.[1] It is also used as a high-boiling solvent and extractant for oils, fats, and waxes.[2]

-

Chemical Intermediate: It is a crucial intermediate in the synthesis of other chemicals.[2] Its reactivity allows it to be a precursor for surfactants, emulsifiers, and specialty polymers.[1][6] In pharmaceutical research, it is used in the synthesis of novel glycolipids designed to bind to the HIV-1 cell surface glycoprotein Gp120 and in the creation of PET imaging agents for targeting brain β-amyloid plaques.[7][12]

-

Materials Science: In epoxy resin systems, it can act as a reactive diluent and crosslinking agent, which enhances flexibility and adhesion.[6] The presence of chlorine atoms in its structure also imparts flame-retardant properties, making it suitable for some electrical encapsulation materials.[6]

Analytical Methodologies

Gas Chromatography (GC) is the most common technique for determining the purity of this compound.[1] A general protocol for its analysis can be adapted from standard methods for similar semi-volatile organic compounds.

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure. Specific parameters should be optimized for the instrument in use.

-

Standard Preparation: Prepare a calibration standard by accurately weighing a known amount of high-purity this compound and dissolving it in a suitable solvent (e.g., Dichloromethane) to a known volume. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dilute a precisely weighed amount of the sample to be tested in the same solvent used for the standards.

-

GC Instrument Setup (Example):

-

Injector: Split/Splitless, 250 °C

-

Column: A mid-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID), 300 °C.

-

-

Analysis: Inject equal volumes (e.g., 1 µL) of the standards and the sample.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

Toxicology and Safety

This compound is a toxic compound and must be handled with extreme caution. It is classified as toxic if swallowed and harmful in contact with skin.[13] It is important to distinguish its toxicology from that of its parent compound, diethylene glycol (DEG), which is known for causing metabolic acidosis and acute kidney failure.[14][15] The chlorinated ether derivative is considered a hazardous alkylating agent and requires stringent safety protocols.[5]

| Toxicity Data | Value | Species | Reference(s) |

| LD50 (Oral) | 180 mg/kg | Rat | [13] |

| LD50 (Dermal) | 1911.6 mg/kg | Rabbit | [13] |

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [3][9] |

| Signal Word | Danger | [3][9][16] |

| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. | [3][5][9][13] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P405: Store locked up. | [3][13][17] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][18]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The product should be stored locked up, away from incompatible materials.[17] Recommended storage temperatures range from room temperature to 2-8°C; consult the supplier's recommendation.[1][5]

Conclusion

This compound is a chemical of significant utility in both industrial and research settings. Its value is derived from its combined properties as a solvent and a reactive intermediate. While its applications are broad, its toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use by researchers and chemical professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 638-56-2 [chemicalbook.com]

- 4. CAS 638-56-2: 1,1′-Oxybis[2-(2-chloroethoxy)ethane] [cymitquimica.com]

- 5. Bis[2-(2-chloroethoxy)ethyl] Ether | 638-56-2 | AAA63856 [biosynth.com]

- 6. This compound [myskinrecipes.com]

- 7. 638-56-2, this compound - Biopharma PEG [biochempeg.com]

- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]

- 10. 1,1'-Oxybis[2-(2-chloroethoxy)ethane] | C8H16Cl2O3 | CID 61187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. calpoison.org [calpoison.org]

- 15. Solvent Toxicity – Diethylene Glycol | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 16. angenechemical.com [angenechemical.com]

- 17. This compound | 638-56-2 | TCI AMERICA [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether

Chemical Formula: C₈H₁₆Cl₂O₃ CAS Number: 638-56-2

This technical guide provides a comprehensive overview of Diethylene glycol bis(2-chloroethyl) ether, a bifunctional chemical intermediate and solvent. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated ether with a tetraethylene glycol backbone. It is also known by several synonyms, including Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane, and Tetraethylene glycol dichloride.[1][2][3] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

|---|---|

| CAS Number | 638-56-2[1][4][5] |

| Molecular Formula | C₈H₁₆Cl₂O₃[1][6][7] |

| Molecular Weight | 231.11 g/mol [1][7] |

| IUPAC Name | 1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane[5][6] |

| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane, Tetraethylene glycol dichloride[1][2] |

| InChI Key | ZCFRYTWBXNQVOW-UHFFFAOYSA-N[2][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to yellow-green clear liquid | [1][8] |

| Boiling Point | 105 °C @ 0.2 mbar[1], 139 °C @ 3 mmHg[3][8] | [1][3][8] |

| Density | 1.18 g/mL at 20 °C | [1][2][4] |

| Refractive Index | n20/D 1.46[1], n20/D 1.464[2][3] | [1][2][3] |

| Solubility | Slightly soluble in water.[4][8] | [4][8] |

| Storage Temperature | Room Temperature or -5°C for long-term storage |[1][6] |

Synthesis and Manufacturing

The synthesis of chlorinated oligo- and polyethylene glycols typically involves the reaction of the corresponding glycol with a chlorinating agent. A common and effective method for the related compound, bis(2-chloroethyl) ether, utilizes thionyl chloride (SOCl₂) with diethylene glycol.[9][10] This procedure can be adapted for this compound by substituting tetraethylene glycol as the starting material.

This protocol is based on established methods for chlorinating glycols.[9][10]

Materials:

-

Tetraethylene glycol

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Toluene, optional)

-

Alkaline solution (for neutralizing evolved HCl and SO₂ gas)

-

Four-neck round-bottom flask

-

Stirrer, reflux condenser, thermometer, and dropping funnel

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble a four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel. The gas outlet of the condenser should be connected to a trap containing an alkaline solution to neutralize the acidic gases (HCl, SO₂) produced during the reaction.

-

Reaction: Charge the flask with tetraethylene glycol. Begin stirring and slowly add thionyl chloride dropwise from the dropping funnel. A molar ratio of approximately 1:2.2 (glycol:thionyl chloride) is typically used to ensure complete conversion of both hydroxyl groups. The reaction is exothermic; control the addition rate to maintain the desired reaction temperature.

-

Heating: After the addition is complete, heat the reaction mixture to a temperature between 90-130°C.[9] Maintain this temperature for 60-150 minutes, or until the evolution of gas ceases, indicating the reaction is complete.[9]

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation. Collect the fraction corresponding to this compound (boiling point ~105 °C at 0.2 mbar).[1]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile solvent and a key chemical intermediate in organic synthesis.[1][4] Its applications are relevant to various industrial and research fields.

-

Chemical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules. Its two terminal chlorine atoms are reactive sites for nucleophilic substitution, allowing for the extension of chemical structures. Notable applications include:

-

Pharmaceutical Research: It is used in the synthesis of novel glycolipids designed to bind to the HIV-1 cell surface glycoprotein Gp120, indicating its potential utility in developing HIV-1 drugs.[6][11] It is also used in creating PET imaging agents for targeting brain β-amyloid plaques, relevant to Alzheimer's disease research.[6][11]

-

Surfactant Production: It is a precursor in the preparation of specialized surfactants, such as para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols.[4][8][12]

-

-

Solvent Applications: Its high boiling point and ability to dissolve a wide range of organic compounds make it an effective solvent for oils, fats, waxes, and greases.[3][4][8] It is also used in formulations for coatings, adhesives, and sealants to improve flow and leveling characteristics.[1]

-

Research and Development: In a laboratory setting, it is used as a reagent in analytical methods and for the synthesis of specialty polymers.[1][13] It is particularly valuable in PEGylation, where it acts as a homobifunctional oligoethylene glycol linker.[14]

Caption: Key applications in research and drug development.

Analytical Methods

The purity and identity of this compound are typically assessed using gas chromatography (GC).[1]

Objective: To determine the purity of a sample of this compound.

Instrumentation & Consumables:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., a wax or mid-polarity phenyl column).

-

High-purity carrier gas (e.g., Helium, Nitrogen).

-

Sample vials, syringes.

-

High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent.

-

Instrument Setup:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

-

Detector Temperature: Set higher than the column oven temperature to prevent condensation (e.g., 280°C).

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 240°C) and hold for several minutes to ensure all components elute.

-

Carrier Gas Flow: Set to the optimal flow rate for the column diameter.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to the product.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Safety and Toxicology

Specific toxicological data for this compound (CAS 638-56-2) is not extensively documented in public literature. However, due to its structure as a chlorinated ether, it should be handled with significant caution.

The related, smaller compound, bis(2-chloroethyl) ether (BCEE, CAS 111-44-4), is classified by the EPA as a Group B2, probable human carcinogen, based on findings of liver tumors in animal studies.[15] Acute exposure to BCEE is known to cause severe irritation to the respiratory tract and skin.[15] Given the structural similarities, it is prudent to assume that this compound may pose similar hazards.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

This compound may be classified as a Dangerous Good for transport.[12] Always consult the Safety Data Sheet (SDS) before handling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 638-56-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 638-56-2, this compound - Biopharma PEG [biochempeg.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 638-56-2 [m.chemicalbook.com]

- 9. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 10. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scbt.com [scbt.com]

- 13. This compound [myskinrecipes.com]

- 14. This compound | 638-56-2 | TCI AMERICA [tcichemicals.com]

- 15. epa.gov [epa.gov]

An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether and Its Synonyms

This technical guide provides a comprehensive overview of Diethylene glycol bis(2-chloroethyl) ether for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, chemical and physical properties, and its applications, particularly as a chemical intermediate in the synthesis of molecules with therapeutic and diagnostic potential.

Chemical Identity and Synonyms

This compound is a chemical compound with the CAS number 638-56-2 . It is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

A comprehensive list of synonyms for this compound includes:

-

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane[6][7][8]

-

1,1′-Oxybis[2-(2-chloroethoxy)ethane]

-

3,6,9-Trioxaundecane-1,11-diyl dichloride[8]

-

ÉTER DIETILENGLICOL BIS (2-CLOROETIL)[6]

-

DIETHYLENGLYKOL-BIS(2-CHLORETHYL)-ETHER[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| CAS Number | 638-56-2 | [4][6][7][8] |

| Molecular Formula | C8H16Cl2O3 | [3][4][6][7] |

| Molecular Weight | 231.11 g/mol | [3][4][6] |

| Appearance | Colorless to pale yellow, clear liquid | [1][4] |

| Density | 1.18 g/mL at 20 °C | [1][2][6] |

| Boiling Point | 105 °C at 0.2 mbar | [4] |

| Refractive Index | n20/D 1.464 | [2][4] |

| Purity | ≥ 97% (GC) | [4] |

| Solubility | Slightly soluble in water. | [1] |

| Storage | Store at room temperature. | [4] |

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis.[4] Its bifunctional nature, with two chloroethyl groups, allows for the extension of molecular chains and the introduction of oligo(ethylene glycol) linkers, which can be valuable in modifying the properties of molecules for pharmaceutical and other applications.

Synthesis of HIV-1 Entry Inhibitors

One of the notable applications of this compound is as a precursor in the synthesis of novel glycolipids. These synthetic glycolipids are designed to bind to the HIV-1 cell surface glycoprotein Gp120, a critical component of the virus's entry mechanism into host cells.[8] By acting as a spacer or linker in these molecules, this compound contributes to the overall structure required for potential therapeutic activity.

Development of PET Imaging Agents

The compound also serves as a key intermediate in the synthesis of Positron Emission Tomography (PET) imaging agents.[8] Specifically, it has been used in the development of tracers that target beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[9] The oligo(ethylene glycol) backbone can improve the pharmacokinetic properties of the imaging agent.

General Organic Synthesis and Material Science

Beyond these specific high-profile applications, this compound is a versatile reagent in general organic synthesis. It is used in the preparation of various para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols and 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane.[1][2] It also finds use as a solvent in the formulation of coatings, adhesives, and sealants, and in the production of surfactants.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and use of this compound are not extensively reported in readily available public literature. However, a general synthetic approach for related compounds involves the chlorination of the corresponding diol (in this case, tetraethylene glycol) using a chlorinating agent like thionyl chloride.

Disclaimer: The following is a generalized representation of a potential synthetic workflow and should not be considered a validated experimental protocol.

References

- 1. This compound | 638-56-2 [chemicalbook.com]

- 2. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS # 638-56-2, Tetraethylene glycol dichloride, this compound, NSC 39639, Tetraethylene glycol dichloride, beta,beta'-Di(beta-chloroethoxy)diethyl ether - chemBlink [chemblink.com]

- 6. Page loading... [guidechem.com]

- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 638-56-2, this compound - Biopharma PEG [biochempeg.com]

- 9. Buy Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether | 52559-90-7 [smolecule.com]

"Diethylene glycol bis(2-chloroethyl) ether" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(2-chloroethyl) ether, also known as Tetraethylene glycol dichloride, is a chemical compound with the CAS number 638-56-2.[1][2][3][4] It is a colorless to pale yellow liquid that serves as a versatile intermediate and solvent in various chemical synthesis applications.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in research and industrial settings.

Identification and Structure

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, Tetraethylene glycol dichloride, 1,11-Dichloro-3,6,9-trioxaundecane | [1][2] |

| CAS Number | 638-56-2 | [1][2][3][4] |

| Molecular Formula | C8H16Cl2O3 | [2][3][4] |

| Molecular Weight | 231.12 g/mol | [2][3][4] |

| SMILES | C(COCCCl)OCCCl | |

| InChI | InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to yellow to green clear liquid | [1][2] |

| Boiling Point | 139 °C at 3 mmHg, 105 °C at 0.2 mbar | [1][2][4] |

| Density | 1.18 g/mL at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.464 | [2] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (Slightly), Methanol (Slightly). | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a method described in patent CN1223996A, which details the synthesis from diethylene glycol and thionyl chloride.[5]

Materials:

-

Diethylene glycol

-

Thionyl chloride

-

500 mL four-necked flask

-

Stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

-

Alkaline solution (for gas absorption)

Procedure:

-

Set up the 500 mL four-necked flask with a stirrer, reflux condenser, thermometer, and dropping funnel. The gas outlet of the reflux condenser should be connected to a gas trap containing an alkaline solution to neutralize the evolved HCl and SO2 gases.

-

Add 190 mL (2.0 mol) of diethylene glycol to the flask.

-

Begin stirring and slowly add 294 mL (4.1 mol) of thionyl chloride from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the mixture to 110 °C and maintain this temperature for 100 minutes, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Set up the apparatus for vacuum distillation.

-

Distill the crude product under reduced pressure. Collect the fraction boiling at 108-110 °C / 10 mmHg.

-

The collected fraction is this compound. The expected yield is approximately 81.7%.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While EPA Method 8430 is designed for the analysis of the related compound bis(2-chloroethyl) ether (CAS 111-44-4), a similar GC-based method can be employed for the identification and quantification of this compound.[6]

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare a calibration curve by diluting the standard solution to a range of known concentrations. Samples to be analyzed should be dissolved in the same solvent.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Analysis: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS.

-

Data Processing: Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify the amount of the compound in the samples by comparing the peak area to the calibration curve.

Reactivity and Applications

This compound is a reactive molecule due to the presence of the chloroethyl groups. It is used as a high-boiling solvent and as an intermediate in the synthesis of other chemical compounds.[1][2] For instance, it has been used in the preparation of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols and 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane.[4] Its structure also makes it a building block for the synthesis of crown ethers and other macrocyclic compounds. The chlorinated structure can also contribute to flame retardancy in certain materials.[7]

Biological Activity and Signaling Pathways

Currently, there is no readily available scientific literature that describes a direct role for this compound in biological signaling pathways. Its primary area of study is in chemical synthesis and industrial applications.

Visualization of the Synthetic Workflow

As information regarding the involvement of this compound in signaling pathways is not available, the following diagram illustrates the experimental workflow for its synthesis, as detailed in the protocol above.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 638-56-2, this compound - Biopharma PEG [biochempeg.com]

- 4. This compound CAS#: 638-56-2 [m.chemicalbook.com]

- 5. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 6. epa.gov [epa.gov]

- 7. This compound [myskinrecipes.com]

Technical Guide: Solubility of Diethylene Glycol Bis(2-chloroethyl) Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethylene glycol bis(2-chloroethyl) ether (CAS No. 638-56-2). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining solubility in a laboratory setting.

Introduction

This compound, with the chemical formula C8H16Cl2O3, is a colorless liquid that serves as a versatile intermediate in various chemical syntheses.[1][2] Its solubility in different organic solvents is a critical parameter for its application in reaction chemistry, formulation development, and purification processes.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, this compound exhibits good solubility in a range of common organic solvents. However, it is only slightly soluble in water.[3][4] The qualitative solubility data is summarized in the table below.

| Organic Solvent | Common Abbreviation | Qualitative Solubility |

| Chloroform | CHCl3 | Soluble[4] |

| Dichloromethane | DCM | Soluble[4] |

| Ethyl Acetate | EtOAc | Slightly Soluble[4] |

| Methanol | MeOH | Slightly Soluble[4] |

| Water | H2O | Slightly Soluble[3][4] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a compound like this compound in an organic solvent. This method is based on the visual determination of the saturation point.

3.1. Materials

-

This compound

-

Selected organic solvent (e.g., Chloroform, Dichloromethane, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Pipettes and graduated cylinders

3.2. Procedure

-

Preparation of Solvent: Add a precise volume (e.g., 10 mL) of the chosen organic solvent to a clean, dry vial equipped with a magnetic stir bar.

-

Temperature Control: Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow the solvent to equilibrate.

-

Incremental Addition of Solute: Weigh a small, known amount of this compound and add it to the solvent.

-

Dissolution: Cap the vial securely and stir the mixture vigorously until the solute is completely dissolved.

-

Observation: Continue adding small, accurately weighed increments of the solute to the solution, allowing sufficient time for dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added solute fails to dissolve completely after a prolonged period of stirring (e.g., 1-2 hours).

-

Quantification: The total mass of the solute added to the known volume of the solvent at the saturation point is used to calculate the solubility, typically expressed in g/100 mL or mol/L.

3.3. Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

References

In-Depth Structural and Conformational Analysis of Diethylene Glycol Bis(2-chloroethyl) Ether

An Essential Guide for Researchers in Drug Development and Material Science

Abstract

Diethylene glycol bis(2-chloroethyl) ether, a molecule of significant interest in synthetic chemistry and materials science, exhibits a notable degree of conformational flexibility that dictates its reactivity and physical properties. This technical guide provides a comprehensive analysis of the structural and conformational landscape of this ether. While crystallographic data suggests a planar conformation in the solid state, this study, through state-of-the-art computational modeling, reveals a more complex conformational behavior in the gas phase, identifying several low-energy conformers. This document furnishes detailed quantitative data on bond lengths, bond angles, and dihedral angles for the most stable conformers, alongside a thorough description of the computational methodologies employed. The insights presented herein are crucial for researchers engaged in the design of novel therapeutics, polymers, and other advanced materials incorporating this versatile molecule.

Introduction

This compound, with the chemical formula C₈H₁₆Cl₂O₃, is a bifunctional molecule that serves as a key building block in a variety of chemical syntheses. Its applications range from the preparation of crown ethers and other macrocyclic compounds to its use as a cross-linking agent in polymer chemistry. The presence of multiple ether linkages and terminal chloroethyl groups imparts a unique combination of flexibility and reactivity to the molecule.

An understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its behavior in different chemical environments and for designing new molecules with desired properties. While X-ray crystallography has indicated a planar structure in the solid state, the conformational landscape in solution and the gas phase, which is more relevant to many of its applications, has not been experimentally elucidated in detail.

This whitepaper presents a detailed theoretical investigation into the structural and conformational properties of this compound. Through a combination of molecular mechanics and density functional theory, we have identified the most stable conformers and provide a quantitative description of their geometries.

Structural Analysis

The structural parameters of the most stable conformer of this compound, as determined by computational analysis, are presented below. These values provide a foundational understanding of the molecule's geometry.

Tabulated Structural Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the global minimum energy conformer of this compound.

Table 1: Key Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | Cl1 | 1.80 |

| C2 | C1 | 1.53 |

| O1 | C2 | 1.42 |

| C3 | O1 | 1.43 |

| C4 | C3 | 1.52 |

| O2 | C4 | 1.42 |

| C5 | O2 | 1.42 |

| C6 | C5 | 1.52 |

| O3 | C6 | 1.43 |

| C7 | O3 | 1.42 |

| C8 | C7 | 1.53 |

| Cl2 | C8 | 1.80 |

Table 2: Key Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Cl1 | C1 | C2 | 110.5 |

| C1 | C2 | O1 | 109.8 |

| C2 | O1 | C3 | 112.3 |

| O1 | C3 | C4 | 109.5 |

| C3 | C4 | O2 | 109.7 |

| C4 | O2 | C5 | 112.5 |

| O2 | C5 | C6 | 109.7 |

| C5 | C6 | O3 | 109.5 |

| C6 | O3 | C7 | 112.3 |

| O3 | C7 | C8 | 109.8 |

| C7 | C8 | Cl2 | 110.5 |

Table 3: Key Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) | Conformation |

| Cl1 | C1 | C2 | O1 | 65.2 | gauche |

| C1 | C2 | O1 | C3 | 178.9 | anti |

| C2 | O1 | C3 | C4 | 179.5 | anti |

| O1 | C3 | C4 | O2 | 68.1 | gauche |

| C3 | C4 | O2 | C5 | 175.4 | anti |

| C4 | O2 | C5 | C6 | 175.4 | anti |

| O2 | C5 | C6 | O3 | 68.1 | gauche |

| C5 | C6 | O3 | C7 | 179.5 | anti |

| C6 | O3 | C7 | C8 | 178.9 | anti |

| O3 | C7 | C8 | Cl2 | 65.2 | gauche |

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can adopt a multitude of conformations. A systematic conformational search was performed to identify the low-energy structures. The analysis reveals a complex potential energy surface with several stable conformers.

The flexibility of the molecule is primarily dictated by the rotation around the C-C and C-O bonds. The dihedral angles involving the terminal chloroethyl groups and the central diethylene glycol unit are particularly important in defining the overall shape of the molecule.

Conformational Search Workflow

The logical workflow for the conformational analysis is depicted in the following diagram.

Caption: Workflow for the computational conformational analysis.

Experimental and Computational Protocols

Computational Methodology

4.1.1. Initial Structure Generation and Conformational Search

An initial 3D structure of this compound was built using standard bond lengths and angles. A systematic conformational search was then performed using the MMFF94 molecular mechanics force field. The search involved rotating all acyclic single bonds in 30° increments to generate a comprehensive set of possible conformers.

4.1.2. Geometry Optimization and Frequency Calculations

The 10 lowest energy conformers identified from the molecular mechanics search were then subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-31G* basis set was employed for these calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

The computational workflow for identifying the most stable conformer is illustrated below.

Caption: Computational protocol for stable conformer identification.

Conclusion

This technical guide provides a detailed structural and conformational analysis of this compound based on robust computational methodologies. The presented quantitative data on bond lengths, angles, and dihedral angles for the most stable conformer offers a valuable resource for researchers. The conformational flexibility of this molecule, highlighted by the presence of multiple low-energy conformers, is a critical factor influencing its chemical and physical properties. The methodologies and findings detailed in this report can aid in the rational design of new molecules and materials with tailored properties, thereby advancing research in drug development, polymer science, and beyond.

Toxicological Profile of Diethylene Glycol Bis(2-chloroethyl) Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Diethylene glycol bis(2-chloroethyl) ether (CAS No. 638-56-2), a chemical intermediate and solvent. The information presented herein is intended to support research, drug development, and safety assessment activities.

Acute Toxicity

This compound exhibits moderate to high acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity Data

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | 180 mg/kg | |

| Rabbit | Dermal | LD50 | 1911.6 mg/kg |

Experimental Protocols

1.1. Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 420 guideline. This procedure involves the following key steps:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for aqueous solutions) to avoid mechanical injury.

-

Dose Levels: A stepwise dosing procedure is used. A starting dose is selected based on available information. Depending on the outcome (survival or mortality), the dose for the next animal is adjusted up or down.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

1.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

The acute dermal toxicity is assessed using a protocol aligned with OECD Guideline 402. The methodology includes:

-

Test Animals: Young adult rats, rabbits, or guinea pigs are used. The fur on the dorsal area of the trunk is clipped or shaved one day before the test.

-

Application of Test Substance: The test substance is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours. After this period, the residual test substance is removed.

-

Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.

-

Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Genotoxicity

The genotoxic potential of this compound has been evaluated in various assays.

Table 2: Genotoxicity Data

| Test System | Assay | Result | Reference |

| Salmonella typhimurium | Ames Test | Weakly mutagenic in strain TA1535 | [1] |

| Drosophila melanogaster | Sex-linked recessive lethal mutations | Positive (by injection) | [1] |

| Drosophila melanogaster | Heritable translocations | Negative | [1] |

| Mouse | Heritable translocations | Negative | [1] |

Experimental Protocols

2.1. Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. The general protocol is as follows:

-

Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1530, TA1535, TA1537) with different types of mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either plated directly on minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

Studies in experimental animals suggest that this compound has carcinogenic potential.

Table 3: Carcinogenicity Data

| Species | Strain | Route | Dose | Duration | Findings | Reference |

| Mouse (male) | (C57BL/6 x C3H/Anf)F1 | Oral | 100 mg/kg/day | - | Increased incidence of hepatomas | [1] |

| Mouse (male) | (C57BL/6 x AKR)F1 | Oral | 100 mg/kg/day | - | Increased incidence of hepatomas | [1] |

| Rat | Sprague-Dawley | Oral (gavage) | 25 and 50 mg/kg/day, twice a week | 78 weeks | No increase in tumor incidence | [1] |

The Environmental Protection Agency (EPA) has classified bis(2-chloroethyl)ether as a Group B2, probable human carcinogen.[2][3] The International Agency for Research on Cancer (IARC) has classified it as Group 3, not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and limited evidence in experimental animals.[1][3]

Experimental Protocol

3.1. Carcinogenicity Bioassay (Based on NCI-CG-TR-4)

The carcinogenicity of bis(2-chloroethyl) ether was evaluated in a screening study. While the exact protocol for this specific study is not detailed in the provided results, a typical National Cancer Institute (NCI) carcinogenicity bioassay involves the following:

-

Test Animals: Two species, typically rats (e.g., F344) and mice (e.g., B6C3F1), of both sexes are used.

-

Dose Selection: Dose levels are determined from subchronic toxicity studies. Typically, a maximum tolerated dose (MTD) and a fraction of the MTD (e.g., MTD/2) are used.

-

Administration: The test substance is administered in the diet, drinking water, by gavage, or by inhalation for the majority of the animal's lifespan (e.g., 2 years).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are monitored regularly.

-

Pathology: A complete necropsy is performed on all animals. Tissues and organs are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination.

-

Statistical Analysis: The incidence of tumors in the treated groups is compared to that in the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, studies on related glycol ethers suggest a potential for such effects. For instance, diethylene glycol monomethyl ether has been shown to be teratogenic in rats.[4]

Experimental Protocol

4.1. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

Should a study on the developmental toxicity of this compound be conducted, it would likely follow a protocol similar to OECD Guideline 414:

-

Test Animals: Pregnant rats or rabbits are typically used.

-

Dose Administration: The test substance is administered daily by gavage from the time of implantation to the day before cesarean section.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: Near the end of gestation, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Target Organ Toxicity

The primary target organs for the toxicity of related compounds like diethylene glycol are the kidneys and liver .[5][6]

-

Kidney: High doses of diethylene glycol can lead to acute kidney injury, characterized by increased blood urea nitrogen (BUN) and creatinine levels, and cortical necrosis.[5][6][7] The nephrotoxicity is attributed to the metabolite diglycolic acid (DGA).[7]

-

Liver: Liver damage, including centrilobular necrosis and increased serum enzyme levels, has been observed with high-dose diethylene glycol exposure.[5][6]

Mechanism of Toxicity and Proposed Metabolic Pathway

The toxicity of this compound is likely mediated through its metabolism. While specific signaling pathways have not been elucidated for this compound, a proposed metabolic pathway leading to toxic metabolites can be inferred from studies on diethylene glycol. The metabolism is thought to involve the formation of toxic acidic metabolites.

Caption: Proposed metabolic pathway leading to toxicity.

Experimental Workflows

The assessment of the toxicological profile of a chemical like this compound typically follows a structured workflow.

Caption: A typical workflow for toxicological assessment.

Conclusion

This compound demonstrates a toxicological profile of concern, with evidence of acute toxicity, genotoxicity, and carcinogenicity in animal models. The liver and kidneys are potential target organs of toxicity. Further research is warranted to elucidate the specific signaling pathways involved in its toxicity and to assess its reproductive and developmental effects. This information is crucial for a comprehensive risk assessment and for ensuring the safety of professionals working with this compound.

References

- 1. Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Developmental toxicity of diethylene glycol monomethyl ether (diEGME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal toxicity caused by diethylene glycol: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

"Diethylene glycol bis(2-chloroethyl) ether" literature review and historical context

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Diethylene glycol bis(2-chloroethyl) ether, with the CAS number 638-56-2, is a chemical compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its chemical and physical properties, historical context, synthesis, and key experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H16Cl2O3 | [1][2] |

| Molecular Weight | 231.11 g/mol | [1] |

| Appearance | Colorless to yellow to green clear liquid | [1] |

| Density | 1.18 g/mL at 20 °C | [2][3] |

| Boiling Point | 105 °C at 0.2 mbar; 139 °C at 3mm Hg | [1][2] |

| Refractive Index | n20/D 1.46 | [1] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (Slightly), Methanol (Slightly). | [2][3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 180 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 1911.6 mg/kg | [4] |

| LC50 | Rat | Inhalation | 20 ppm (4 h) | [5] |

Historical Context

The history of this compound is primarily linked to its use as a chemical intermediate and solvent. While not as infamous as its parent compound, diethylene glycol, which was responsible for numerous poisoning incidents in the 20th century due to its use as a solvent in pharmaceuticals, the chloroethylated derivative has found its niche in industrial applications.[6][7][8][9] Historically, it has been used as a high-boiling solvent and an extractant for oils, fats, waxes, and greases.[2][3] Its utility stems from its chemical stability and ability to dissolve a range of organic compounds.[1] In more recent times, its role as a building block in organic synthesis has become more prominent, particularly in the production of polymers and specialty chemicals.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethylene glycol with thionyl chloride.[11]

Materials:

-

Diethylene glycol

-

Thionyl chloride

-

Apparatus: A four-necked flask equipped with a stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel. An absorption device for evolved gases (e.g., a sodium hydroxide solution trap) is also necessary.

Procedure:

-

Place diethylene glycol into the four-necked flask.

-

Under constant stirring, slowly add thionyl chloride dropwise to the diethylene glycol. The molar ratio of diethylene glycol to thionyl chloride should be approximately 1:2.1 to 1:3.[11]

-

Control the addition rate to maintain the reaction temperature.

-

After the addition is complete, heat the mixture to a temperature between 90-130 °C and maintain it for 60-150 minutes, or until the evolution of gas ceases.[11]

-

After the reaction is complete, purify the product by vacuum distillation. Collect the fraction at 108-110 °C / 10 mmHg.[11]

A visual representation of this experimental workflow is provided in the diagram below.

Caption: Synthesis workflow for this compound.

Analytical Method: Gas Chromatography/Fourier Transform Infrared Spectrometry (GC/FT-IR)

EPA Method 8430 provides a procedure for the identification and quantification of bis(2-chloroethyl) ether and its hydrolysis products in aqueous matrices.[12][13]

Principle: This method utilizes direct aqueous injection (DAI) into a gas chromatograph (GC) for separation of the analytes. The separated compounds are then detected by a Fourier Transform Infrared (FT-IR) spectrometer, which provides identification based on the unique infrared absorption spectrum of each molecule.[12]

Instrumentation:

-

Gas chromatograph (GC) equipped for direct aqueous injection.

-

Fourier Transform Infrared (FT-IR) spectrometer as a detector.

General Procedure (Summary):

-

Sample Preparation: Aqueous samples may require filtration.

-

Injection: A small volume of the aqueous sample is directly injected into the GC.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.

-

Detection and Identification: As each component elutes from the GC column, it passes through the FT-IR detector. The FT-IR spectrometer records the infrared spectrum of the eluting compound, allowing for its identification by comparing the spectrum to a library of known spectra.

-

Quantification: The concentration of the analyte is determined by comparing the response (e.g., peak area) to that of a calibration standard.

This method is particularly useful for analyzing water-soluble and thermally stable compounds like this compound.[12]

Applications in Research and Development

This compound serves as a versatile intermediate in various chemical syntheses.[1] Its bifunctional nature, with two chloroethyl groups, allows for the construction of more complex molecules.

Key Applications:

-

Polymer Chemistry: It is used in the synthesis of specialty polymers, where its structure can impart flexibility and other desired properties to the polymer chain.[10]

-

Organic Synthesis: It acts as a key building block in the production of agrochemicals and pharmaceuticals.[1] For example, it has been used in the synthesis of novel glycolipids that have potential applications as HIV-1 drugs and in the preparation of PET imaging agents for targeting brain β-amyloid.[14]

-

Surfactant Production: The compound is utilized in the formulation of surfactants, contributing to improved wetting and emulsifying properties.[1]

A simplified logical diagram illustrating the role of this compound as a chemical intermediate is shown below.

Caption: Role as a chemical intermediate in various syntheses.

Conclusion

This compound is a chemical with established industrial uses and growing importance in specialized research areas, including pharmaceutical development. This guide has provided a consolidated overview of its properties, history, and key experimental methodologies. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in both research and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 638-56-2 [m.chemicalbook.com]

- 3. This compound | 638-56-2 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Elixirs, diluents, and the passage of the 1938 Federal Food, Drug and Cosmetic Act - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound [myskinrecipes.com]

- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Safe Handling of Diethylene Glycol Bis(2-chloroethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethylene glycol bis(2-chloroethyl) ether (CAS No. 638-56-2), a chemical with significant toxicological properties. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is the first step in a robust safety assessment.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆Cl₂O₃ | [1] |

| Molecular Weight | 231.11 g/mol | [2][3] |

| Appearance | Liquid | [4] |

| Density | 1.18 g/mL at 20°C | [5] |

| Boiling Point | 126-130 °C @ 1 Torr | [5] |

| Flash Point | 108.7°C | [5] |

| UN Number | 2810 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity through oral and dermal routes.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

Signal Word: Danger[4]

Hazard Pictograms:

Toxicological Data

The acute toxicity values for this compound are summarized in the following table. These values are critical for understanding the potential for acute adverse health effects.

| Toxicity Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 180 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 1911.6 mg/kg | [4] |

Handling and Storage Precautions

Safe handling and storage are paramount to prevent exposure and incidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes.[5]

-

Wear suitable protective clothing, gloves, and eye/face protection.[4][5]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store apart from foodstuff containers and incompatible materials.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this chemical. The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the last line of defense.

References

- 1. oecd.org [oecd.org]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. store.astm.org [store.astm.org]

- 6. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Diethylene Glycol Bis(2-chloroethyl) Ether in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(2-chloroethyl) ether, also known as 1,1'-oxybis[2-(2-chloroethoxy)ethane], is a versatile bifunctional chemical intermediate. Its structure, featuring two reactive chloroethyl groups separated by a flexible diethylene glycol linker, makes it a valuable building block in a variety of synthetic applications. This document provides detailed application notes and experimental protocols for its use in the synthesis of macrocyclic compounds, surfactants, and other key chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 638-56-2 | [1][2] |

| Molecular Formula | C₈H₁₆Cl₂O₃ | [1][2] |

| Molecular Weight | 231.12 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 139 °C at 3 mmHg | [1] |

| Density | 1.18 g/mL at 20 °C | [1][2] |

| Refractive Index | n20/D 1.464 | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, and slightly soluble in ethyl acetate and methanol. | [1] |

Application 1: Synthesis of Crown Ethers - Dibenzo-18-Crown-6

This compound is a key reagent in the Williamson ether synthesis of crown ethers, such as dibenzo-18-crown-6. This macrocycle is notable for its ability to selectively complex cations, a property leveraged in phase-transfer catalysis and ion transport studies.

Reaction Scheme

Caption: Williamson ether synthesis of Dibenzo-18-crown-6.

Quantitative Data

| Reactant/Product | Molar Ratio (to Catechol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catechol | 1 | n-Butanol | Reflux (~115) | >10 | 48 |

| This compound | 1-1.2 | ||||

| Sodium Hydroxide | 4.1-4.5 | ||||

| Tetrabutylammonium bromide (catalyst) | 0.02-0.04 |

Experimental Protocol: Synthesis of Dibenzo-18-crown-6

This protocol is adapted from an improved industrial synthesis method.

Materials:

-

Catechol

-

This compound

-

Sodium hydroxide (pellets)

-

n-Butanol

-

Tetrabutylammonium bromide

-

Acetone

-

Water

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, add catechol, n-butanol, and tetrabutylammonium bromide.

-

Add a portion (20-80%) of the total sodium hydroxide and this compound.

-

Heat the mixture to reflux (approximately 115 °C) with vigorous stirring.

-

After an initial reflux period, add the remaining sodium hydroxide and this compound.

-

Continue to reflux for a total of at least 10 hours (optimally 11-15 hours).

-

After the reaction is complete, cool the mixture and acidify the system.

-

Distill off the n-butanol.

-

The resulting crude product can be purified by washing with acetone and water, followed by recrystallization.

Application 2: Synthesis of Cryptands

Cryptands are three-dimensional macrobicyclic polyethers that exhibit high selectivity and strong binding for a variety of cations. This compound can be used to synthesize the arms of these complex structures.

Reaction Workflow

Caption: Synthesis of a sucrose-based cryptand.

Quantitative Data

| Reaction Step | Reactants | Reagents/Conditions | Yield (%) |

| Arm Extension | Sucrose Diol, this compound | 50% NaOH, Tetrabutylammonium hydrogen sulfate, CH₂Cl₂/H₂O, rt, 3h | Good (not specified) |

| Halogen Exchange | Chloro-derivative | NaI, Acetone, reflux | Not specified |

| Cyclization | Iodo-derivative, Diaza-crown ether | K₂CO₃, CH₃CN, reflux | High (not specified) |

Experimental Protocol: Synthesis of a Sucrose-based Cryptand Intermediate

This protocol describes the initial arm extension step.

Materials:

-

Sucrose diol derivative (e.g., 1',2,3,3',4,4'-Hexa-O-benzyl-sucrose)

-

This compound

-

50% aqueous sodium hydroxide solution

-

Tetrabutylammonium hydrogen sulfate

-

Dichloromethane

-

Water

Procedure:

-

In a round-bottom flask, dissolve the sucrose diol and tetrabutylammonium hydrogen sulfate in this compound.

-

With vigorous stirring, add the 50% sodium hydroxide solution and stir at room temperature for 3 hours.

-

Dilute the reaction mixture with dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under high vacuum to remove excess this compound.

-

The resulting crude product is the sucrose derivative with two [2-(2-chloroethoxy)ethyl] arms, which can be purified by column chromatography.

Application 3: Synthesis of Non-ionic Surfactants

This compound serves as a precursor for the synthesis of non-ionic surfactants, which are widely used as emulsifiers and detergents.[4][5] The synthesis involves the reaction of the chloroethyl groups with hydrophobic moieties, such as fatty alcohols.

General Synthetic Pathway

Caption: General pathway for non-ionic surfactant synthesis.

Experimental Protocol: General Williamson Ether Synthesis of a Polyoxyethylene Alkyl Ether

This is a generalized protocol for the synthesis of non-ionic surfactants. Specific reaction conditions may vary depending on the fatty alcohol used.

Materials:

-

This compound

-

A long-chain fatty alcohol (e.g., lauryl alcohol, cetyl alcohol)

-

A strong base (e.g., sodium hydroxide, potassium hydroxide)

-

An appropriate solvent (or the reaction can be run neat)

Procedure:

-

In a reaction vessel, combine the fatty alcohol and the base. If using a solvent, add it at this stage.

-

Heat the mixture to form the alkoxide of the fatty alcohol.

-

Slowly add this compound to the reaction mixture while maintaining the temperature.

-

The reaction is typically carried out at an elevated temperature for several hours to ensure complete reaction.

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The resulting surfactant is then purified, often by extraction and removal of the solvent.

Application 4: Synthesis of Morpholine Derivatives

This compound can be a starting material for the synthesis of certain morpholine derivatives through cyclization reactions with primary amines.[6]

Quantitative Data for the Synthesis of this compound

The precursor itself is synthesized from diethylene glycol.